molecular formula C20H18BrN9O6 B11564688 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11564688
M. Wt: 560.3 g/mol
InChI Key: XVMCDFPHNHEZSC-SSDVNMTOSA-N
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Description

2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol
  • 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-methylphenol

Uniqueness

The uniqueness of 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H18BrN9O6

Molecular Weight

560.3 g/mol

IUPAC Name

2-bromo-6-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C20H18BrN9O6/c21-16-10-15(30(34)35)8-12(17(16)31)11-22-27-19-24-18(23-13-2-1-3-14(9-13)29(32)33)25-20(26-19)28-4-6-36-7-5-28/h1-3,8-11,31H,4-7H2,(H2,23,24,25,26,27)/b22-11+

InChI Key

XVMCDFPHNHEZSC-SSDVNMTOSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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